Roselipin 2B
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Description
Roselipin 2B is a natural product found in Clonostachys rosea with data available.
Scientific Research Applications
Structural Elucidation
Roselipin 2B's structure was elucidated using spectroscopic studies, including various NMR experiments. It is identified as a modified form of a specific type of fatty acid, with key components being D-mannose and D-arabinitol, forming its unique structure (Tabata et al., 1999).
Inhibition of Diacylglycerol Acyltransferase (DGAT)
A significant application of this compound is its inhibition of DGAT. This inhibition was observed in enzyme assay systems using rat liver microsomes, showing IC50 values of 15 to 22 microM, making it a potential target for therapeutic uses (Tomoda et al., 1999).
Essential Core Structure for DGAT Inhibition
Further studies on this compound reveal that its core structure, particularly the arabinitol fatty acid part, is essential for its DGAT inhibitory activity. This finding highlights the importance of its unique structure for its biological activity (Tomoda et al., 2003).
Inhibitory Potential Against CXCR3 Receptor
This compound, along with other roselipins, has been identified as an inhibitor of the CXCR3 receptor, which is involved in inflammatory processes. This potential suggests its use in conditions where inflammation and immune response are critical factors (Ondeyka et al., 2005).
Potential in Treating Metabolic Diseases
Given the involvement of roselipins in lipid metabolism and inflammatory pathways, there is a potential application in the treatment of metabolic diseases, although direct evidence regarding this compound in this context is not explicitly stated in the studies.
Anthelmintic Activity
This compound has shown positive anthelmintic activity, indicating its potential as a therapeutic agent against parasitic worm infections (Ayers et al., 2010).
Properties
Molecular Formula |
C42H74O15 |
---|---|
Molecular Weight |
819 g/mol |
IUPAC Name |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-13-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethylicosa-2,6,10-trienoate |
InChI |
InChI=1S/C42H74O15/c1-12-21(2)13-22(3)14-27(8)40(57-42-39(52)38(51)37(50)33(56-42)20-54-30(11)44)28(9)16-25(6)34(47)23(4)15-24(5)35(48)26(7)17-29(10)41(53)55-19-32(46)36(49)31(45)18-43/h15-17,21-23,26-28,31-40,42-43,45-52H,12-14,18-20H2,1-11H3/b24-15+,25-16+,29-17+/t21?,22?,23?,26?,27?,28?,31-,32-,33-,34?,35?,36-,37-,38+,39+,40?,42+/m1/s1 |
InChI Key |
NCIXLNTUPVOTSJ-QPECZNAPSA-N |
Isomeric SMILES |
CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O |
SMILES |
CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |
Canonical SMILES |
CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |
Synonyms |
oselipin 2A roselipin 2B |
Origin of Product |
United States |
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